HTRA1 Protease Inhibition – Trifluoromethyl vs. Methoxy Phenyl Substitution
In the HTRA1 biochemical assay described in US 2019/0185426 A1, the target compound (Example 44) inhibits recombinant human HTRA1 protease with an IC₅₀ of 0.032 µM. The direct comparator 3‑(4‑methoxyphenyl)‑N‑[2‑methoxy‑2‑(thiophen‑3‑yl)ethyl]propanamide (Example 51), which replaces the –CF₃ group with –OCH₃, shows a markedly higher IC₅₀ of 0.45 µM under identical assay conditions [1]. This 14‑fold loss of potency is consistent with the disruption of a favorable halogen‑bond or hydrophobic contact between the trifluoromethyl group and the S1′ pocket of HTRA1.
| Evidence Dimension | HTRA1 protease enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.032 µM |
| Comparator Or Baseline | 3‑(4‑Methoxyphenyl)‑N‑[2‑methoxy‑2‑(thiophen‑3‑yl)ethyl]propanamide (Example 51): 0.45 µM |
| Quantified Difference | 14‑fold lower potency for the methoxy analog |
| Conditions | Recombinant human HTRA1 protease, fluorogenic substrate, 30 min incubation at 37 °C, n = 3 |
Why This Matters
Procurement of the –CF₃ compound is mandatory for any HTRA1‑focused program where low‑nanomolar potency is required; the methoxy analog is unsuitable as a surrogate.
- [1] Hornspenger, B. et al. Trifluoromethylpropanamide derivatives as HTRA1 inhibitors. U.S. Patent Application Publication No. US 2019/0185426 A1, filed 23 August 2016, published 20 June 2019. Table 1, Examples 44 and 51. View Source
